Cas no 1243459-26-8 (1-Cyclopropoxy-2-fluoro-benzene)

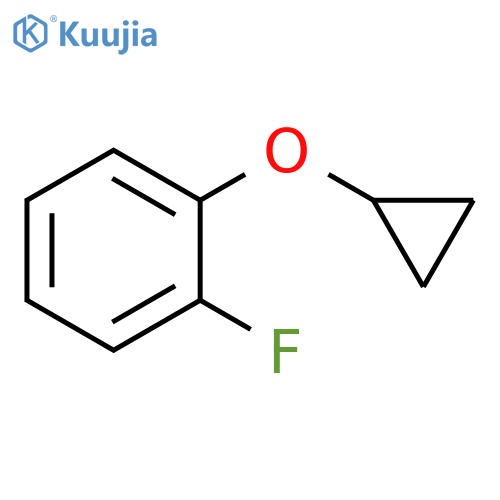

1243459-26-8 structure

商品名:1-Cyclopropoxy-2-fluoro-benzene

CAS番号:1243459-26-8

MF:C9H9FO

メガワット:152.165566205978

MDL:MFCD17000412

CID:4580173

PubChem ID:66584666

1-Cyclopropoxy-2-fluoro-benzene 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopropoxy-2-fluoro-benzene

-

- MDL: MFCD17000412

- インチ: 1S/C9H9FO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2

- InChIKey: JCRZTLWMOUVTFO-UHFFFAOYSA-N

- ほほえんだ: C1(OC2CC2)=CC=CC=C1F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

1-Cyclopropoxy-2-fluoro-benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257642-0.1g |

1-cyclopropoxy-2-fluorobenzene |

1243459-26-8 | 95% | 0.1g |

$113.0 | 2024-06-18 | |

| Enamine | EN300-257642-5.0g |

1-cyclopropoxy-2-fluorobenzene |

1243459-26-8 | 95% | 5.0g |

$1199.0 | 2024-06-18 | |

| TRC | C988538-25mg |

1-Cyclopropoxy-2-fluoro-benzene |

1243459-26-8 | 25mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-257642-10.0g |

1-cyclopropoxy-2-fluorobenzene |

1243459-26-8 | 95% | 10.0g |

$1778.0 | 2024-06-18 | |

| Enamine | EN300-257642-1g |

1-cyclopropoxy-2-fluorobenzene |

1243459-26-8 | 95% | 1g |

$414.0 | 2023-09-14 | |

| A2B Chem LLC | AE61362-50mg |

1-Cyclopropoxy-2-fluoro-benzene |

1243459-26-8 | 95% | 50mg |

$115.00 | 2024-04-20 | |

| 1PlusChem | 1P009WLU-1g |

1-Cyclopropoxy-2-fluoro-benzene |

1243459-26-8 | 95% | 1g |

$568.00 | 2025-02-25 | |

| Aaron | AR009WU6-5g |

1-Cyclopropoxy-2-fluoro-benzene |

1243459-26-8 | 95% | 5g |

$1674.00 | 2023-12-16 | |

| 1PlusChem | 1P009WLU-100mg |

1-Cyclopropoxy-2-fluoro-benzene |

1243459-26-8 | 95% | 100mg |

$190.00 | 2025-02-25 | |

| A2B Chem LLC | AE61362-250mg |

1-Cyclopropoxy-2-fluoro-benzene |

1243459-26-8 | 95% | 250mg |

$206.00 | 2024-04-20 |

1-Cyclopropoxy-2-fluoro-benzene 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1243459-26-8 (1-Cyclopropoxy-2-fluoro-benzene) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量